molecular formula C17H15NO2S B2426079 2-[4-Methyl-2-(naphthalen-1-ylmethyl)-1,3-thiazol-5-yl]acetic acid CAS No. 1216150-04-7

2-[4-Methyl-2-(naphthalen-1-ylmethyl)-1,3-thiazol-5-yl]acetic acid

Cat. No. B2426079
CAS RN: 1216150-04-7
M. Wt: 297.37
InChI Key: NZMRTIXYURELRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of thiazole, a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . It is related to the class of organic compounds known as oligopeptides . The compound is a part of various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 1,3,4-oxadiazole derivatives have been synthesized from Schiff base of the corresponding hydrazide . In another series, 1,3,4-oxadiazole has been synthesized from 2-{2-[(naphthalen-2-yloxy)-methyl]-1Hbenzimidazol-1-yl}acetohydrazide by using phosphorous oxychloride and aromatic acid .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For instance, the crystal structure of naphthalen-1-ylmethyl 2- (6-methoxynaphthalen-2-yl)propanoate, C25H22O3, has been reported . The structure is orthorhombic, with parameters a = 6.1768 (2) Å, b = 11.2198 (5) Å, c = 27.5938 (11) Å, V = 1912.32 (13) Å .


Chemical Reactions Analysis

While specific chemical reactions involving “2-[4-Methyl-2-(naphthalen-1-ylmethyl)-1,3-thiazol-5-yl]acetic acid” are not available, similar compounds have been involved in various chemical reactions. For instance, 1,3,4-oxadiazole derivatives have been synthesized from Schiff base of the corresponding hydrazide .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the crystal structure of naphthalen-1-ylmethyl 2- (6-methoxynaphthalen-2-yl)propanoate, C25H22O3, has been reported . The structure is orthorhombic, with parameters a = 6.1768 (2) Å, b = 11.2198 (5) Å, c = 27.5938 (11) Å, V = 1912.32 (13) Å .

Scientific Research Applications

Future Directions

Thiazoles have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Research laboratories are still involved deeply for the research of a new anticancer drug . This indicates that there is potential for future research and development involving “2-[4-Methyl-2-(naphthalen-1-ylmethyl)-1,3-thiazol-5-yl]acetic acid” and similar compounds.

properties

IUPAC Name

2-[4-methyl-2-(naphthalen-1-ylmethyl)-1,3-thiazol-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2S/c1-11-15(10-17(19)20)21-16(18-11)9-13-7-4-6-12-5-2-3-8-14(12)13/h2-8H,9-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZMRTIXYURELRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)CC2=CC=CC3=CC=CC=C32)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-Methyl-2-(naphthalen-1-ylmethyl)-1,3-thiazol-5-yl]acetic acid

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